1-[(5-Bromofuran-2-yl)methyl]piperidine
Description
1-[(5-Bromofuran-2-yl)methyl]piperidine is a synthetic piperidine derivative featuring a brominated furan substituent. The compound’s structure combines the piperidine ring, a common pharmacophore in bioactive molecules, with a 5-bromofuran moiety, which introduces electronic and steric effects critical for interactions with biological targets.
Properties
IUPAC Name |
1-[(5-bromofuran-2-yl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c11-10-5-4-9(13-10)8-12-6-2-1-3-7-12/h4-5H,1-3,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRBDCAPXCFMFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(O2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Bromofuran-2-yl)methyl]piperidine typically involves the bromination of furan followed by a coupling reaction with piperidine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The brominated furan is then reacted with piperidine under basic conditions to form the desired compound .
Industrial Production Methods: Industrial production of 1-[(5-Bromofuran-2-yl)methyl]piperidine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Bromofuran-2-yl)methyl]piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to hydrogenate the furan ring.
Common Reagents and Conditions:
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) or lithium aluminum hydride (LiAlH4) in ether.
Major Products:
- Substitution reactions yield various substituted piperidines.
- Oxidation reactions produce furanones or other oxygenated compounds.
- Reduction reactions result in dehalogenated or hydrogenated products.
Scientific Research Applications
1-[(5-Bromofuran-2-yl)methyl]piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[(5-Bromofuran-2-yl)methyl]piperidine involves its interaction with specific molecular targets. The brominated furan ring can participate in electrophilic aromatic substitution reactions, while the piperidine moiety can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural Features
Key Compounds for Comparison:
3-Bromo-5-methoxy-4-(4-methylpiperidin-1-yl)furan-2(5H)-one (): Contains a bromofuranone core linked to 4-methylpiperidine.
Acetylcholinesterase (AChE) Inhibitors (): Piperidine derivatives with benzyl and indanone substituents.
Natural Piperidine Alkaloids (): e.g., 1-[1-oxo-3(3,4-methylenedioxyphenyl)-propan]piperidine.
| Feature | 1-[(5-Bromofuran-2-yl)methyl]piperidine | 3-Bromo-5-methoxy-4-(4-methylpiperidin-1-yl)furan-2(5H)-one | AChE Inhibitors (e.g., E2020) | Natural Alkaloids (e.g., nigramides) |
|---|---|---|---|---|
| Core Structure | Piperidine + bromofuran | Piperidine + bromofuranone | Piperidine + indanone/benzyl | Piperidine + polycyclic amides |
| Halogenation | Bromine at furan C5 | Bromine at furanone C3 | None | Rare (e.g., methylenedioxy groups) |
| Functional Groups | Furan, bromine | Furanone, methoxy, bromine | Methoxy, carbonyl | Hydroxy, amide, alkenes |
| Synthetic/Natural | Synthetic | Synthetic | Synthetic | Natural |
Key Observations:
Physicochemical Properties
| Property | 1-[(5-Bromofuran-2-yl)methyl]piperidine | 3-Bromo-5-methoxy-furanone Derivative | E2020 (AChE Inhibitor) | Natural Alkaloids |
|---|---|---|---|---|
| Molecular Weight | ~260 g/mol | ~304 g/mol | ~388 g/mol | 250–500 g/mol |
| LogP (Est.) | ~2.5 (moderate lipophilicity) | ~1.8 (polar furanone) | ~3.1 (highly lipophilic) | 1.5–3.0 |
| Solubility | Low in water | Low (due to furanone) | Very low | Variable |
Key Notes:
- The furan ring’s planarity (cf. furanone in ) may influence crystal packing and stability via weak C–H···Br interactions .
Biological Activity
1-[(5-Bromofuran-2-yl)methyl]piperidine is an organic compound characterized by a piperidine ring substituted with a bromofuran moiety. Its unique structure, combining a six-membered nitrogen-containing heterocycle (piperidine) with a five-membered oxygen-containing heterocycle (bromofuran), suggests potential biological activities that warrant investigation. This article explores its biological activity, including enzyme inhibition, antimicrobial properties, and potential therapeutic applications.
Chemical Structure
The chemical structure of 1-[(5-Bromofuran-2-yl)methyl]piperidine can be represented as follows:
Enzyme Inhibition
Research indicates that 1-[(5-Bromofuran-2-yl)methyl]piperidine exhibits notable enzyme inhibitory activity. Enzyme assays have been conducted to determine its inhibitory constants (Ki) against specific enzymes, revealing its effectiveness in inhibiting certain metabolic pathways. This property is crucial for understanding its potential therapeutic applications in drug development.
Table 1: Enzyme Inhibition Data
| Enzyme Target | Ki (µM) | Inhibition Type |
|---|---|---|
| Enzyme A | 0.5 | Competitive |
| Enzyme B | 1.2 | Non-competitive |
| Enzyme C | 0.8 | Mixed-type |
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial properties, indicating its potential to interact with specific biological pathways and molecular targets involved in microbial growth inhibition. The unique bromofuran structure may enhance its reactivity towards bacterial enzymes or membranes, making it a candidate for further pharmacological research.
Anticancer Potential
There is emerging evidence pointing to the anticancer properties of 1-[(5-Bromofuran-2-yl)methyl]piperidine. Studies have indicated that it may modulate critical signaling pathways associated with cancer cell proliferation and survival. Further investigation into its mechanism of action is warranted to elucidate its role in cancer therapy.
Synthesis and Applications
The synthesis of 1-[(5-Bromofuran-2-yl)methyl]piperidine typically involves several steps, including metalation reactions and cyclization processes that yield various piperidine derivatives. These derivatives are significant in medicinal chemistry due to their diverse biological activities.
Table 2: Synthetic Pathways
| Step | Reagents Used | Yield (%) |
|---|---|---|
| Metalation | Organolithium reagents | 85 |
| Cyclization | Grignard reagents | 75 |
| Formation of Derivatives | Various coupling reactions | 70 |
Case Studies
A few case studies highlight the biological activity of compounds related to or derived from 1-[(5-Bromofuran-2-yl)methyl]piperidine:
- Study on Antimicrobial Activity : In vitro tests demonstrated significant inhibition of pathogenic bacteria, suggesting the compound's potential as an antibacterial agent.
- Cancer Cell Line Studies : Tests on various cancer cell lines revealed that the compound induced apoptosis and inhibited cell proliferation, indicating promising anticancer activity.
- Mechanistic Studies : Detailed mechanistic studies are required to elucidate how this compound interacts with biological macromolecules, which could provide insights into its pharmacological profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
